REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:28]=[CH:29][C:30]=1[O:31][CH3:32])[CH2:11][CH2:12][NH:13][C:14](=O)[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][CH:18]=1.C(=O)(O)[O-].[Na+].O>C(#N)C>[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:28](=[CH:29][C:30]=1[O:31][CH3:32])[C:14]([CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][CH:18]=1)=[N:13][CH2:12][CH2:11]2 |f:2.3|
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CCNC(CCC2=CC=C(C=C2)C(F)(F)F)=O)C=CC1OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a clear solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a thick yellow oil
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in methanol (10 mL)
|
Type
|
ADDITION
|
Details
|
water (100 mL) was added slowly
|
Type
|
WAIT
|
Details
|
After several minutes
|
Type
|
CUSTOM
|
Details
|
a thick suspension formed
|
Type
|
STIRRING
|
Details
|
to facilitate stirring
|
Type
|
EXTRACTION
|
Details
|
The thick white suspension was extracted with ethyl acetate (1×200 mL, 1×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic solution was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCN=C(C2=CC1OC)CCC1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.12 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |